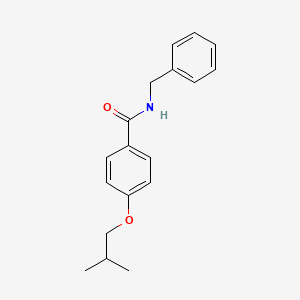
N-benzyl-4-isobutoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-4-isobutoxybenzamide, also known as BI-1, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases. BI-1 was first identified as a cell death suppressor gene in plants, and later found to have similar effects in animals. The compound has been shown to have neuroprotective, cardioprotective, and cytoprotective effects, making it a promising candidate for drug development.
作用機序
The exact mechanism of action of N-benzyl-4-isobutoxybenzamide is not fully understood, but it is believed to act as a molecular chaperone that regulates the folding and stability of proteins in the endoplasmic reticulum (ER). N-benzyl-4-isobutoxybenzamide has been shown to interact with several ER-resident proteins, including Bax, Bcl-2, and IP3R, which are involved in the regulation of apoptosis and calcium signaling. By modulating these interactions, N-benzyl-4-isobutoxybenzamide can prevent ER stress and apoptosis, leading to its cytoprotective effects.
Biochemical and Physiological Effects:
N-benzyl-4-isobutoxybenzamide has been shown to have several biochemical and physiological effects, including the regulation of calcium homeostasis, the inhibition of ER stress and apoptosis, and the modulation of mitochondrial function. In addition, N-benzyl-4-isobutoxybenzamide has been found to have antioxidant and anti-inflammatory properties, which contribute to its cytoprotective effects.
実験室実験の利点と制限
One of the main advantages of N-benzyl-4-isobutoxybenzamide in lab experiments is its ability to protect cells from apoptosis and other forms of cell death, which can be useful in various assays and experiments. However, one of the limitations of N-benzyl-4-isobutoxybenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for the study of N-benzyl-4-isobutoxybenzamide, including the development of more potent and selective compounds, the identification of new therapeutic applications, and the elucidation of its exact mechanism of action. In addition, the use of N-benzyl-4-isobutoxybenzamide in combination with other drugs or treatments may enhance its therapeutic effects and reduce its limitations. Overall, the study of N-benzyl-4-isobutoxybenzamide has the potential to lead to the development of novel therapies for various diseases.
合成法
The synthesis of N-benzyl-4-isobutoxybenzamide involves several steps, including the preparation of the starting materials and the final purification of the compound. One of the most commonly used methods for synthesizing N-benzyl-4-isobutoxybenzamide is the reaction of 4-isobutoxybenzoyl chloride with benzylamine in the presence of a base catalyst. The resulting product is then purified using various techniques, such as column chromatography and recrystallization.
科学的研究の応用
N-benzyl-4-isobutoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. In neurodegenerative diseases, N-benzyl-4-isobutoxybenzamide has been shown to protect neurons from apoptosis, reduce oxidative stress, and improve cognitive function. In cardiovascular diseases, N-benzyl-4-isobutoxybenzamide has been found to protect against ischemia-reperfusion injury, reduce inflammation, and improve cardiac function. In cancer, N-benzyl-4-isobutoxybenzamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
特性
IUPAC Name |
N-benzyl-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14(2)13-21-17-10-8-16(9-11-17)18(20)19-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSPNDBFAHNDDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{4-[(4-nitrophenyl)thio]phenyl}-1H-pyrrole](/img/structure/B5869712.png)
![methyl N-{4-chloro-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}glycinate](/img/structure/B5869726.png)
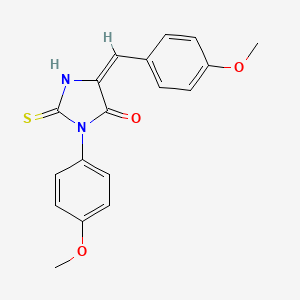
![2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5869735.png)
![2-{[4-(4-ethoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide](/img/structure/B5869737.png)
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5869749.png)
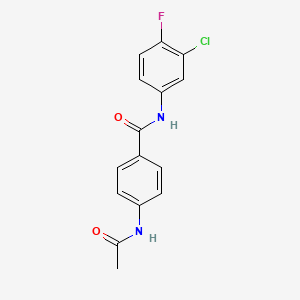
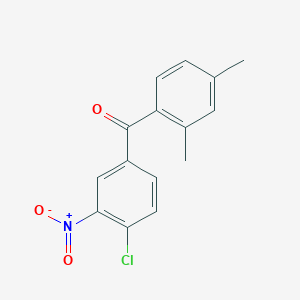
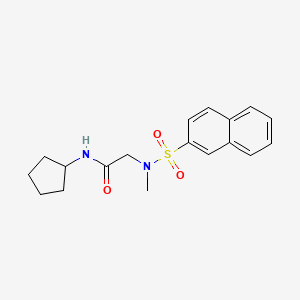
![5-bromo-2-methoxybenzaldehyde {4-[(4-methoxyphenyl)amino]-6-methyl-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5869769.png)

![N'-[(2-biphenylylcarbonyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5869780.png)
![N-(4-{N-[(5-methyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5869786.png)
![N-[4-({2-methoxy-5-[(4-morpholinylimino)methyl]benzyl}oxy)phenyl]acetamide](/img/structure/B5869793.png)